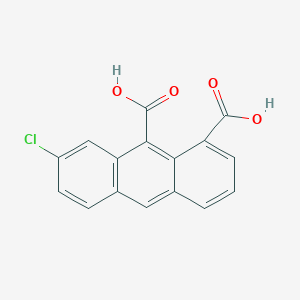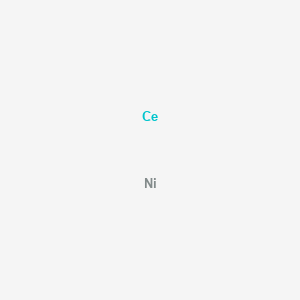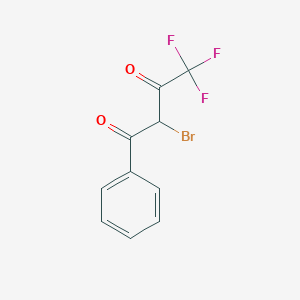![molecular formula C19H16O4S B14267003 3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate CAS No. 189892-63-5](/img/no-structure.png)
3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate is a chemical compound that belongs to the thioxanthenone family This compound is characterized by the presence of a thioxanthene core structure, which is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate typically involves the reaction of 9-oxo-9H-thioxanthene-2-ol with prop-2-enoic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted thioxanthene compounds.
Aplicaciones Científicas De Investigación
3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorothioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- Ethyl 9-oxo-9H-thioxanthene-2-carboxylate
- [(9-Oxo-9H-thioxanthen-2-yl)oxy]acetic acid
Uniqueness
3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate is unique due to its specific structural features and the presence of the prop-2-enoate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
| 189892-63-5 | |
Fórmula molecular |
C19H16O4S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-(9-oxothioxanthen-2-yl)oxypropyl prop-2-enoate |
InChI |
InChI=1S/C19H16O4S/c1-2-18(20)23-11-5-10-22-13-8-9-17-15(12-13)19(21)14-6-3-4-7-16(14)24-17/h2-4,6-9,12H,1,5,10-11H2 |
Clave InChI |
DIRRJGZDFPIXQV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCOC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)



